2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid
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Overview
Description
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid typically involves the protection of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical reactions without interference from the amino group, allowing for selective and controlled synthesis of complex molecules . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: This compound also features a Boc-protected amino group and is used in similar applications.
N-(tert-butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: A Boc-protected cyclopropane derivative used in peptide synthesis.
Uniqueness
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid is unique due to its specific structure, which allows for selective protection and deprotection of amino groups. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required .
Properties
Molecular Formula |
C10H19NO5 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetic acid |
InChI |
InChI=1S/C10H19NO5/c1-7(5-15-6-8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
InChI Key |
UBEPRMVMTFACCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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